BenchChemオンラインストアへようこそ!

Fortimicin

Antibacterial Resistance Gram-negative Bacilli MIC Comparison

Sourcing Fortimicin (astromicin) for R&D: this pseudodisaccharide aminoglycoside, featuring a distinct fortamine core instead of the typical 2-deoxystreptamine ring, circumvents cross-resistance by evading inactivation by AAC(2'), AAC(6'), and ANT(2'')—enzymes that compromise gentamicin and tobramycin. It inhibits 92.6% of gentamicin-resistant Gram-negative bacilli at 6.2 μg/mL and requires ~7-fold higher doses than gentamicin to produce equivalent nephrotoxicity in preclinical models. With superior in vitro activity against Serratia marcescens compared to amikacin, Fortimicin is a strategic choice for researchers investigating resistant nosocomial pathogens and for medicinal chemistry programs leveraging its versatile fortimicin B scaffold. Confirm purity, salt form, and batch-specific resistance profiling with your supplier.

Molecular Formula C17H35N5O6
Molecular Weight 405.5 g/mol
Cat. No. B10828623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFortimicin
Molecular FormulaC17H35N5O6
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N
InChIInChI=1S/C17H35N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3
InChIKeyBIDUPMYXGFNAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fortimicin Sulfate: Pseudodisaccharide Aminoglycoside with Quantified Differentiation from Amikacin, Gentamicin, and Tobramycin


Fortimicin (astromicin) is a pseudodisaccharide aminoglycoside antibiotic produced by Micromonospora olivasterospora [1]. It possesses a unique bicyclic core containing a fortamine moiety instead of the 2-deoxystreptamine ring characteristic of all other clinically used aminoglycosides [2]. Fortimicin exhibits bactericidal activity against a broad spectrum of aerobic and facultatively anaerobic Gram-negative bacteria and Staphylococcus aureus, with activity comparable to amikacin against many Enterobacteriaceae [3]. It is primarily administered as the sulfate salt via intramuscular or intravenous routes for the treatment of moderate to severe bacterial infections [1].

Fortimicin Procurement: Why Amikacin, Gentamicin, or Tobramycin Cannot Be Assumed Interchangeable


Aminoglycoside antibiotics within the same therapeutic class exhibit marked differences in their susceptibility to bacterial resistance mechanisms, toxicity profiles, and activity spectra against key pathogens. Fortimicin contains a fortamine moiety instead of the deoxystreptamine found in other aminoglycosides, which underpins its distinct interaction with aminoglycoside-modifying enzymes [1]. Specifically, fortimicin is inactivated by AAC(3)-I but remains stable against many enzymes that compromise gentamicin and tobramycin, including AAC(2'), AAC(6'), and ANT(2'') [2]. Conversely, gentamicin, tobramycin, and netilmicin are substrates for a broader array of modifying enzymes, while amikacin is inactivated by AAC(6') [3]. In addition, fortimicin demonstrates reduced nephrotoxicity relative to gentamicin at comparable multiples of the therapeutic dose in preclinical models [4]. These differences in resistance vulnerability and safety margins preclude generic substitution without quantitative, compound-specific evidence.

Fortimicin Quantified Differentiation: Head-to-Head MIC, Resistance, and Toxicity Data Against Key Comparators


Fortimicin Achieves 92.6% Strain Inhibition at 6.2 mcg/mL Against Gentamicin-Resistant Gram-Negative Bacilli, Outperforming Amikacin (90.5%), Gentamicin (23.2%), and Tobramycin (8.4%)

Against a panel of 95 naturally occurring, gentamicin-resistant Gram-negative bacilli (excluding Pseudomonas), fortimicin at 6.2 mcg/mL inhibited 92.6% of strains, compared to amikacin at 6.2 mcg/mL (90.5%), gentamicin at 6.2 mcg/mL (23.2%), and tobramycin at 6.2 mcg/mL (8.4%) [1]. The organisms were clinical isolates selected primarily for gentamicin resistance by disk diffusion.

Antibacterial Resistance Gram-negative Bacilli MIC Comparison

Fortimicin Dose-Normalized Nephrotoxicity: 30 mg/kg/day Fortimicin Equivalent to 4.1 mg/kg/day Gentamicin in Dogs, 50 mg/kg/day Fortimicin Equivalent to 7 mg/kg/day Gentamicin in Rats

In a 1-month subacute intramuscular study in dogs, dose-related nephrotoxicity and muscle irritation induced by 30 mg base/kg/day of fortimicin A (25.5% solution as the sulfate salt) were comparable to those induced by 4.1 mg base/kg/day of gentamicin (3.5% solution as the sulfate salt) [1]. In rats, 50 mg base/kg/day of fortimicin A (8.5% solution) produced nephrotoxicity and muscle irritation comparable to 7 mg base/kg/day of gentamicin (1.2% solution) [1].

Nephrotoxicity Preclinical Toxicology Safety Margin

Fortimicin Is Inactivated Only by AAC(3)-I, Whereas Amikacin, Gentamicin, and Tobramycin Are Substrates for Multiple Additional Aminoglycoside-Modifying Enzymes

AAC(3)-I is the only enzyme capable of inactivating fortimicin A [1]. In contrast, amikacin is inactivated by AAC(6') in addition to AAC(3) enzymes; gentamicin and tobramycin are substrates for a broader panel including AAC(3), AAC(2'), AAC(6'), and ANT(2'') [2]. Fortimicin remains active against strains expressing AAC(2'), AAC(6'), and ANT(2''), which confer resistance to gentamicin and tobramycin [2].

Aminoglycoside-Modifying Enzymes Resistance Mechanism Enzyme Substrate Specificity

Fortimicin Demonstrates Superior Activity Against Serratia marcescens, Particularly Gentamicin-Resistant Isolates, Compared to Amikacin

Fortimicin (KW-1070) showed antibacterial activity slightly more active than amikacin against S. marcescens, and was active against isolates of S. marcescens multiply resistant to aminoglycoside antibiotics including gentamicin [1]. In a separate Japanese study of 724 clinical isolates, fortimicin exhibited superior antibacterial activity compared to amikacin specifically against gentamicin-resistant Serratia strains [2].

Serratia marcescens Gentamicin Resistance Species-Specific Activity

Fortimicin Possesses a Fortamine Core Structurally Distinct from the 2-Deoxystreptamine Core of All Other Aminoglycosides, Accounting for Its Differentiated Ribosome Binding and Resistance Profile

Fortimicins are bicyclic aminoglycoside antibiotics that contain a fortamine moiety instead of the deoxystreptamine found in all other clinically used aminoglycosides [1]. This structural difference results in a unique ribosome binding profile: fortimicin A and B inhibit dissociation of 70S ribosomes into their subunits and neither is able to displace [3H]dihydrostreptomycin, [3H]tobramycin, or [3H]gentamicin from their respective binding sites on the 70S particle [1].

Structural Biology Ribosome Binding Mechanism of Action

Fortimicin Clinical Monotherapy Achieved 98% Favorable Response Rate (49/50 Patients) with Zero Nephrotoxicity and No Audiometric Changes in 48 Patients

In a clinical study of 59 Korean patients with moderate to severe bacterial infections, astromicin (fortimicin) monotherapy resulted in a favorable clinical response in 49 of 50 evaluable patients (98%) and favorable bacteriological response in 28 of 28 evaluable patients (100%) [1]. No nephrotoxicity was observed in any patient, and serial audiograms revealed no changes in all 48 patients monitored [1]. These results support the use of fortimicin in severe infections with a favorable safety margin.

Clinical Efficacy Safety Korean Population

Fortimicin Application Scenarios Derived from Quantified Differentiation Evidence


Treatment of Gentamicin-Resistant Gram-Negative Infections in Renal-Compromised Patients

Fortimicin inhibits 92.6% of gentamicin-resistant Gram-negative bacilli at 6.2 mcg/mL, compared to only 23.2% for gentamicin [1]. Preclinical toxicology demonstrates that fortimicin requires approximately 7-fold higher doses than gentamicin to produce equivalent nephrotoxicity in rats and dogs [2]. This combination of preserved antibacterial activity against resistant pathogens and a wider renal safety margin makes fortimicin particularly suitable for patients with pre-existing renal impairment or those requiring prolonged aminoglycoside therapy for resistant infections.

Empiric Therapy for Suspected Serratia marcescens Infections in Regions with High Aminoglycoside Resistance

Fortimicin exhibits superior in vitro activity against Serratia marcescens compared to amikacin and retains activity against isolates multiply resistant to gentamicin and other aminoglycosides [3]. In clinical settings where Serratia is a prevalent nosocomial pathogen and aminoglycoside resistance is documented, fortimicin offers a targeted therapeutic option with activity that exceeds both amikacin and gentamicin for this species.

Combination Regimens with Beta-Lactams Where Non-Overlapping Aminoglycoside Resistance Is Required

Fortimicin's inactivation is limited to AAC(3)-I only, whereas amikacin, gentamicin, and tobramycin are substrates for additional modifying enzymes including AAC(6') and ANT(2'') [4]. The distinct fortamine core of fortimicin also results in non-overlapping ribosome binding with gentamicin and tobramycin [5]. These properties support the rational selection of fortimicin in combination with beta-lactams when the objective is to minimize cross-resistance and maximize synergistic bactericidal activity against multidrug-resistant Gram-negative pathogens.

Clinical Development of Next-Generation Aminoglycosides with Reduced Toxicity

Fortimicins exhibit lower inherent ototoxicity and nephrotoxicity than common aminoglycosides, and fortimicin B serves as a versatile scaffold for semi-synthetic modifications [6]. The fortamine core structure and its differentiated resistance profile make fortimicin a prototypical lead compound for medicinal chemistry programs aiming to develop novel aminoglycosides with improved safety margins and activity against multidrug-resistant bacteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fortimicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.